N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide
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Overview
Description
N-(Furan-2-ylmethyl)-3-methoxy-2-propyl-2H-indazole-6-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a furan ring, a methoxy group, and a propyl chain attached to an indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethyl)-3-methoxy-2-propyl-2H-indazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction using furan-2-ylmethyl halides.
Methoxy Group Addition: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Propyl Chain Addition: The propyl chain can be introduced through alkylation reactions using propyl halides.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with appropriate amines or ammonia.
Industrial Production Methods
Industrial production of N-(Furan-2-ylmethyl)-3-methoxy-2-propyl-2H-indazole-6-carboxamide may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave-assisted synthesis has been shown to be effective in the production of amides and esters containing furan rings under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-ylmethyl)-3-methoxy-2-propyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and methoxy group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-3-methoxy-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(Furan-2-ylmethyl)-3-methoxy-2-propyl-2H-indazole-6-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound has a similar furan ring but differs in its core structure and functional groups, leading to different biological activities.
N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound contains a furan ring and a hydrazide group, showing different reactivity and applications.
Conclusion
N-(Furan-2-ylmethyl)-3-methoxy-2-propyl-2H-indazole-6-carboxamide is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for further research and development.
Properties
CAS No. |
919107-80-5 |
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Molecular Formula |
C17H19N3O3 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-methoxy-2-propylindazole-6-carboxamide |
InChI |
InChI=1S/C17H19N3O3/c1-3-8-20-17(22-2)14-7-6-12(10-15(14)19-20)16(21)18-11-13-5-4-9-23-13/h4-7,9-10H,3,8,11H2,1-2H3,(H,18,21) |
InChI Key |
ZYMBKQWJGURVPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OC |
Origin of Product |
United States |
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